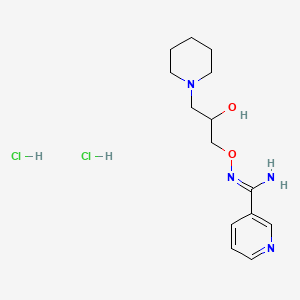
BGP-15
説明
科学的研究の応用
抗炎症アプリケーション
BGP-15は、薬物送達とバイオアベイラビリティを向上させるために、さまざまな浸透促進剤を含むクリームに製剤化されています。 研究では、その潜在的な抗炎症効果をin vivoで調査し、局所適用に有望な結果が示されています .
メタボリックシンドローム治療
This compoundは、メタボリックシンドロームの症状の治療のための新しい薬物候補として探求されています。 インスリン受容体に対するJNKの効果を阻害し、PARP酵素を阻害して細胞死を減少させることにより、インスリン感受性を改善する可能性を示しています .
心臓の健康
研究によると、this compoundは心拍数とECGパラメータに有益な効果がある可能性があります。 未治療のラットでの用量漸増研究が行われ、心臓機能への影響を理解しました .
ミトコンドリアの保護
This compoundは、ミトコンドリアROS(活性酸素種)の産生を阻害する能力を実証しており、これはより良い細胞生存につながり、ミトコンドリアの機能不全が要因となるさまざまな疾患に影響を与えます .
網膜保護
研究では、this compoundは、点眼薬として使用した場合、短期的にも長期的にも網膜保護効果があることが示されています。 これは、網膜疾患の予防または治療における潜在的な用途を示唆しています .
作用機序
Target of Action
BGP-15, also known as RLN2GTG4YS or N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride, is a hydroxylamine derivative . It primarily targets the PARP enzyme , JNK , and heat shock factor 1 (HSF-1) . These targets play crucial roles in cellular functions such as cell death, insulin sensitivity, and heat shock protein induction .
Mode of Action
This compound interacts with its targets in several ways:
- It blocks the PARP enzyme , which leads to a decrease in cell death .
- It inhibits JNK’s inhibitory effect on the insulin receptor, thus improving insulin sensitivity .
- It inhibits the acetylation of HSF-1 , thereby increasing heat shock protein (HSP) induction .
Biochemical Pathways
This compound affects several biochemical pathways:
- It reduces ROS production , which results in better survival of cells .
- It increases AKT phosphorylation , leading to GSK-3 deactivation . This, in turn, decreases the inhibitory phosphorylation of HSF-1 and increases HSP induction .
- It remodels the organization of cholesterol-rich membrane domains .
Result of Action
The molecular and cellular effects of this compound’s action are diverse:
- It exhibits chemoprotective properties in different cytostatic therapies .
- It has protective effects in conditions such as Duchenne muscular dystrophy, diastolic dysfunction, tachycardia, heart failure, and atrial fibrillation .
- It can alleviate cardiotoxicity .
- It can have advantageous effects in mitochondrial-stress-related diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study using a lipopolysaccharide (LPS)-induced depression model in mice, this compound was found to alleviate LPS-induced depression-like behavior by promoting mitophagy . This suggests that this compound’s action can be influenced by the presence of stressors like LPS.
生化学分析
Biochemical Properties
BGP-15 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It blocks the PARP enzyme, which decreases cell death, and is able to inhibit mitochondrial ROS production, resulting in better survival of cells . This compound also increases AKT phosphorylation, leading to GSK-3 deactivation, thus the inhibitory phosphorylation of HSF-1 will decrease and HSP induction will increase .
Cellular Effects
This compound has been found to have a profound impact on various types of cells and cellular processes . It preserves mitochondrial integrity, reduces mitochondrial ROS production, and protects against ROS-induced mitochondrial depolarization . This compound also attenuates bacterial lipopolysaccharide (LPS)-induced collapse of mitochondrial membrane potential and ROS production in LPS-sensitive U-251 glioma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been found to protect against hydrogen peroxide-induced cell death by reducing both apoptosis and necrosis . Additionally, it has been shown to reduce ROS production predominantly at the complex I-III system in isolated mitochondria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to improve cardiac function by reducing the incidence of arrhythmias and improving diastolic function in different animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been found to accumulate in the mitochondria .
Subcellular Localization
This compound is predominantly localized in the mitochondria . This localization is crucial for its activity and function, as it plays a significant role in preserving mitochondrial integrity and reducing mitochondrial ROS production .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2) involves the use of starting materials that undergo a series of reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Pyridine-3-carboxylic acid", "2-aminoethanol", "1-piperidinecarboxaldehyde", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Sodium hydroxide", "Ethyl acetate" ], "Reaction": [ "Protection of carboxylic acid group of pyridine-3-carboxylic acid with ethyl acetate and methanol", "Reduction of 1-piperidinecarboxaldehyde with sodium triacetoxyborohydride to form 1-piperidinyl-2-ethanol", "Reaction of 1-piperidinyl-2-ethanol with 2-aminoethanol in the presence of sodium hydroxide to form N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine", "Protection of hydroxyl group of N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine with diethyl ether and hydrochloric acid to form N-(2-chloroethyl)-N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine", "Reaction of N-(2-chloroethyl)-N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine with pyridine-3-carboxylic acid in the presence of sodium hydroxide to form 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2)", "Deprotection of N-(2-chloroethyl) group with sodium hydroxide to yield the final product" ] } | |
| 66611-37-8 | |
分子式 |
C14H24Cl2N4O2 |
分子量 |
351.3 g/mol |
IUPAC名 |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |
InChIキー |
ISGGVCWFTPTHIX-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl |
SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |
正規SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |
外観 |
white solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BGP 15 BGP-15 O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BGP-15?
A1: While the exact mechanism remains to be fully elucidated, this compound exhibits pleiotropic effects, interacting with multiple cellular targets. It acts as a chaperone co-inducer, particularly of heat shock protein 72 (HSP72) [, , ]. It is also known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) [, ], modulate mitochondrial function [, , , , ], and influence the organization of cholesterol-rich membrane domains [, , ].
Q2: How does this compound's interaction with HSP72 contribute to its therapeutic potential?
A2: this compound's induction of HSP72 promotes cellular protection against various stresses, including oxidative stress and inflammation. For instance, in skeletal muscle, HSP72 induction by this compound is linked to improved mitochondrial biogenesis and function, enhancing oxidative capacity and potentially mitigating insulin resistance []. In critical illness myopathy models, this compound's chaperone co-inducing properties contribute to improved diaphragm muscle function, potentially by protecting against myosin modifications and improving mitochondrial health [, , , , ].
Q3: What is the significance of this compound's PARP-1 inhibitory activity?
A3: PARP-1 plays a role in DNA repair and cell death pathways. While the precise implications of this compound's PARP-1 inhibition are complex and context-dependent, this activity is believed to contribute to its protective effects in various models, including those of chemotherapy-induced toxicity and diabetic complications [, , ].
Q4: How does this compound influence mitochondrial function, and what are the implications?
A4: this compound demonstrates a protective effect on mitochondria, preserving their integrity and function under various stress conditions. Research suggests that this compound can improve mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, enhance mitochondrial biogenesis, and modulate mitochondrial dynamics [, , , , ]. These effects are believed to be central to its therapeutic potential in various diseases, including heart failure, diabetes, and neurodegenerative disorders.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H23N3O3 · 2HCl, and its molecular weight is 354.29 g/mol (as the dihydrochloride salt).
Q6: Is there information available on the spectroscopic data of this compound?
A6: Specific spectroscopic data (NMR, IR, etc.) for this compound is not extensively detailed within the provided research papers.
Q7: What are the primary therapeutic areas being investigated for this compound?
A7: this compound is being explored for its potential in treating metabolic disorders (insulin resistance, type 2 diabetes) [, ], cardiovascular diseases (heart failure, arrhythmias, diabetic cardiomyopathy) [, , ], muscular dystrophies [], and neurodegenerative diseases (familial dysautonomia) [].
Q8: What evidence suggests this compound's potential in treating metabolic disorders?
A8: Preclinical studies in insulin-resistant animal models, like the Goto-Kakizaki rat, have shown that this compound can improve insulin sensitivity, comparable to conventional insulin sensitizers [, ]. A proof-of-concept clinical trial in insulin-resistant, non-diabetic patients demonstrated that this compound significantly improved insulin sensitivity without significant adverse effects [].
Q9: How does this compound impact cardiovascular health in preclinical models?
A9: In various animal models of cardiovascular disease, this compound has demonstrated protective effects, including the prevention of isoproterenol-induced arrhythmias, improvement of diastolic function, and reduction of heart failure progression [, , ]. These effects are attributed, at least in part, to its influence on mitochondrial function, chaperone induction, and modulation of cellular stress pathways.
Q10: Has this compound shown promise in addressing muscular dystrophies?
A10: Studies in mdx and dko mice, models of Duchenne muscular dystrophy, have revealed that this compound can improve aspects of the dystrophic pathology, although its efficacy appears to differ between heart and skeletal muscle [].
Q11: What are the findings related to this compound's potential in neurodegenerative diseases?
A11: Research in a mouse model of familial dysautonomia, a genetic disorder affecting the peripheral nervous system, has shown that this compound can prevent the death of neurons, potentially by improving mitochondrial function and reducing cellular stress [, ].
Q12: Has the structure-activity relationship of this compound been extensively studied?
A12: While the provided research doesn't delve into detailed SAR studies, this compound's structure, particularly its nicotinic amidoxime moiety, is suggested to be important for its pharmacological activities [, ].
Q13: Are there ongoing efforts to optimize the formulation and delivery of this compound?
A13: Researchers have investigated transdermal patch formulations of this compound, exploring various polymers and penetration enhancers to potentially improve its delivery and bioavailability [, ]. Additionally, studies have explored the efficacy of this compound eyedrops for potential treatment of retinal ischemia-reperfusion injury [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

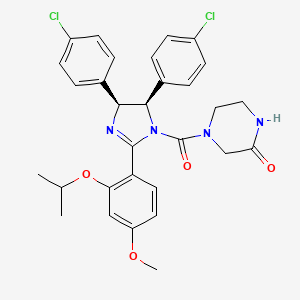
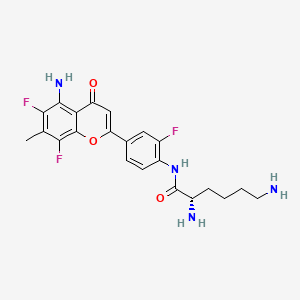

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)
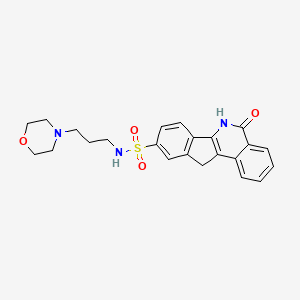
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)

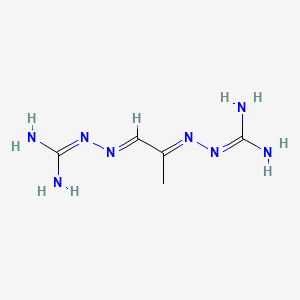


![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
